2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol
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Overview
Description
2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol is an organic compound with a unique structure that combines a butynol group with a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol typically involves the reaction of 2-methyl-3-butyn-2-ol with a quinoline derivative under specific conditions. One common method is the Sonogashira coupling reaction, which uses palladium catalysts to facilitate the coupling of the alkyne with the quinoline derivative . The reaction conditions often include the use of a base, such as triethylamine, and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques, such as chromatography, ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation reactions using reagents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-butyn-2-ol: A simpler analog without the quinoline moiety.
4-Quinolinyl derivatives: Compounds with similar quinoline structures but different functional groups.
Uniqueness
2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol is unique due to the combination of the butynol and quinoline groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
831235-65-5 |
---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-methyl-4-quinolin-4-ylbut-3-yn-2-ol |
InChI |
InChI=1S/C14H13NO/c1-14(2,16)9-7-11-8-10-15-13-6-4-3-5-12(11)13/h3-6,8,10,16H,1-2H3 |
InChI Key |
DOPUFNSCVWMXST-UHFFFAOYSA-N |
SMILES |
CC(C)(C#CC1=CC=NC2=CC=CC=C12)O |
Canonical SMILES |
CC(C)(C#CC1=CC=NC2=CC=CC=C12)O |
Origin of Product |
United States |
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